![molecular formula C10H14N5O7P B1266859 [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 81012-86-4](/img/structure/B1266859.png)
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
説明
“[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a compound with the molecular formula C10H14N5O7P . It is also known by other names such as “81012-86-4”, “2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl dihydrogen phosphate”, and "DTXSID10292419" . This compound is a natural product found in Homo sapiens .
Molecular Structure Analysis
The molecular weight of this compound is 347.22 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C10H14N5O7P/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (22-23 (18,19)20)6 (17)4 (1-16)21-10/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "C1=NC (=C2C (=N1)N (C=N2)C3C (C (C (O3)CO)O)OP (=O) (O)O)N" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.22 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 11 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of this compound are both 347.06308480 g/mol . The Topological Polar Surface Area is 186 Ų . The Heavy Atom Count is 23 . The Formal Charge is 0 .
科学的研究の応用
Crystal Structure Analysis
- Nucleobase Orientation in Cyclic Phosphates : A study by Sierosławski et al. (2006) explored the crystal structures of certain cyclic phosphates of purine ribonucleosides, providing insight into different nucleobase orientations and their stabilization via inter- and intramolecular hydrogen bonds. This research contributes to understanding the structural aspects of purine ribonucleosides, including [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Sierosławski et al., 2006).
Biochemical Applications
- Synthesis and Immunobiological Activity : Research by Doláková et al. (2005) on derivatives of 2-amino-3-(purin-9-yl)propanoic acid, including studies on 2-aminopurine analogues, indicated significant enhancement in the secretion of chemokines and augmentation of NO biosynthesis. This demonstrates the potential of these compounds, related to this compound, in immunostimulatory and immunomodulatory applications (Doláková et al., 2005).
Molecular Biology and Pharmacology
- Development of Prodrugs : The study by Harnden et al. (1989) explored the creation of prodrugs of antiherpesvirus acyclonucleosides, which included the synthesis and evaluation of various derivatives. This research demonstrates the utility of this compound in the development of more effective and bioavailable pharmaceutical agents (Harnden et al., 1989).
Synthesis and Chemical Analysis
- Novel Dinucleotide Analogs Synthesis : Valiyev et al. (2010) reported on the synthesis of novel dinucleotide analogs, demonstrating the role of purine derivatives in creating complex nucleotide structures, relevant to this compound (Valiyev et al., 2010).
作用機序
Target of Action
The compound [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is also known as Adenosine . Adenosine primarily targets the adenosine receptors A1 and A2 in the heart . These receptors play a crucial role in regulating heart rate and myocardial oxygen consumption.
Mode of Action
Adenosine interacts with its targets, the adenosine receptors A1 and A2, to reduce conduction time in the atrioventricular node of the heart . This reduction in conduction time is achieved by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Result of Action
The primary result of adenosine’s action is the conversion of sinus rhythm of paroxysmal supraventricular tachycardia . By slowing down the heart rate, adenosine can help restore normal heart rhythm in patients with this condition.
生化学分析
Biochemical Properties
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate: is involved in several biochemical reactions. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of ADP to ATP and AMP. This compound also interacts with adenosine receptors, which are involved in various physiological processes, including neurotransmission and cardiovascular function . The nature of these interactions is primarily through binding to the active sites of enzymes or receptors, facilitating or inhibiting their activity.
Cellular Effects
The effects of This compound on cells are diverse. It influences cell signaling pathways by acting as a secondary messenger in signal transduction processes. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it plays a role in cellular metabolism by participating in the synthesis and degradation of nucleotides .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific enzymes and receptors, altering their conformation and activity. For instance, its interaction with adenylate kinase results in the phosphorylation of ADP to ATP. This compound can also inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Over time, it may degrade into other metabolites, which can have different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it may enhance cellular metabolism and improve physiological functions. At high doses, it can lead to toxic effects, such as cellular damage and impaired organ function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It participates in the purine nucleotide cycle, where it is synthesized from ATP and degraded to inosine monophosphate (IMP). Enzymes such as adenylate kinase and AMP deaminase play key roles in these pathways. This compound also affects metabolic flux and the levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can be transported across cell membranes by nucleoside transporters and may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions are crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of This compound is essential for its activity. It is primarily found in the cytoplasm, where it participates in nucleotide metabolism. It can also be localized to the nucleus, where it influences gene expression and other nuclear processes. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its functional specificity .
特性
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292419 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-86-4 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



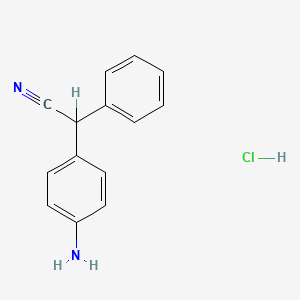
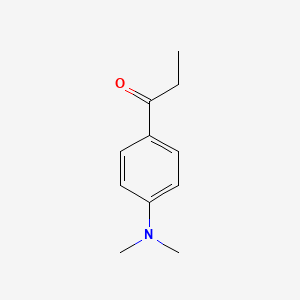

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
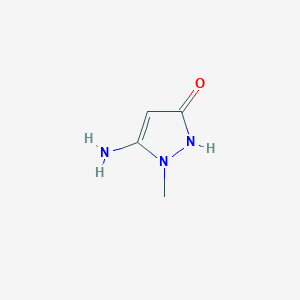
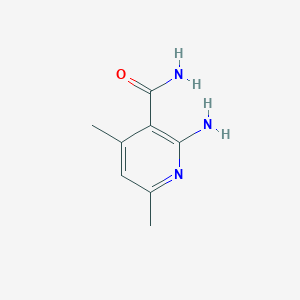

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
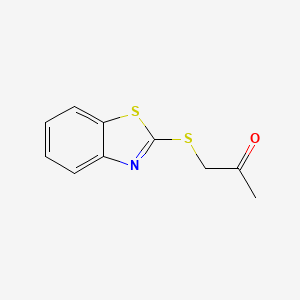

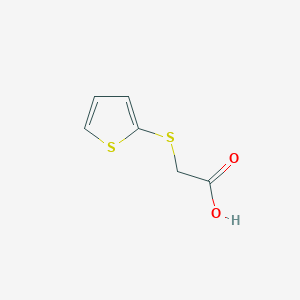
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

